4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline
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Overview
Description
4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines. These compounds are characterized by the presence of a nitro group (-NO2) attached to an aniline ring. The compound also contains a bromine atom, a cyclohexyl group, and a 2-methylpropyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline typically involves the following steps:
Bromination: The bromine atom can be introduced via bromination reactions using bromine or bromine-containing reagents.
Alkylation: The cyclohexyl and 2-methylpropyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, bromination, and alkylation processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Formation of 4-amino-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline can be used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaniline derivatives on biological systems.
Medicine: Investigation of its potential pharmacological properties.
Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline would depend on its specific application. Generally, nitroaniline derivatives can interact with biological molecules through various pathways, including:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function.
Affecting cellular pathways: Influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-cyclohexyl-N-(2-methylpropyl)-aniline: Lacks the nitro group.
4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-aminobenzene: Contains an amino group instead of a nitro group.
4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitrobenzene: Lacks the aniline group.
Uniqueness
4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline is unique due to the combination of its bromine, cyclohexyl, 2-methylpropyl, and nitro groups, which confer specific chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-12(2)11-18(14-6-4-3-5-7-14)15-9-8-13(17)10-16(15)19(20)21/h8-10,12,14H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKWQEGQAWYOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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